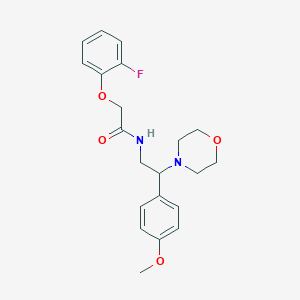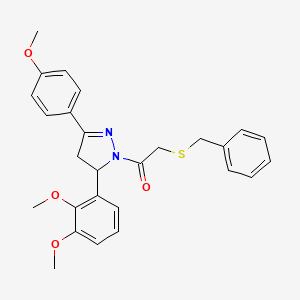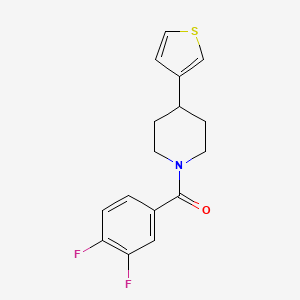
2-(2-fluorophenoxy)-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-fluorophenoxy)-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly known as FMA-1 and belongs to the family of acetamide derivatives. FMA-1 is a synthetic compound that has been synthesized by researchers to explore its various biological and pharmacological properties.
作用機序
The mechanism of action of FMA-1 is not fully understood. However, studies have suggested that the compound may exert its effects by inhibiting the activity of certain enzymes and proteins. FMA-1 has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of pro-inflammatory cytokines. The compound has also been reported to inhibit the activity of histone deacetylases (HDACs), which are proteins involved in the regulation of gene expression.
Biochemical and Physiological Effects:
FMA-1 has been reported to have various biochemical and physiological effects. The compound has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the development of various diseases. FMA-1 has also been reported to induce apoptosis in cancer cells, which is a process of programmed cell death. The compound has been shown to have anti-microbial effects against certain bacterial strains.
実験室実験の利点と制限
FMA-1 has several advantages for lab experiments. The compound is synthetically derived, which allows for consistent and reproducible results. FMA-1 has also been shown to have low toxicity, which makes it a suitable candidate for further studies. However, the limitations of FMA-1 include its low solubility in water, which can limit its use in certain experiments.
将来の方向性
FMA-1 has several potential future directions for scientific research. The compound can be further studied for its potential therapeutic applications, including the treatment of cancer and inflammatory diseases. FMA-1 can also be modified to improve its solubility and bioavailability. The compound can be further studied to understand its mechanism of action and its effects on various biological pathways. FMA-1 can also be studied for its potential use as a drug candidate for the treatment of various diseases.
Conclusion:
In conclusion, FMA-1 is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The compound has been extensively studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. FMA-1 has several advantages for lab experiments, including its synthetic derivation and low toxicity. The compound has several potential future directions for scientific research, including the development of new drug candidates for the treatment of various diseases.
合成法
The synthesis of FMA-1 involves a multi-step process that has been reported in the literature. The first step involves the synthesis of 2-fluorophenol, which is then reacted with 2-(4-methoxyphenyl)ethylamine to form the intermediate product. The intermediate product is then reacted with morpholine and acetic anhydride to form the final product, FMA-1. The synthesis of FMA-1 has been optimized to obtain high yields and purity.
科学的研究の応用
FMA-1 has been extensively studied for its potential therapeutic applications. The compound has been reported to have anti-inflammatory, anti-cancer, and anti-microbial properties. FMA-1 has been shown to inhibit the growth of cancer cells in vitro and in vivo. The compound has also been reported to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. FMA-1 has been studied for its potential use as a drug candidate for the treatment of various diseases.
特性
IUPAC Name |
2-(2-fluorophenoxy)-N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN2O4/c1-26-17-8-6-16(7-9-17)19(24-10-12-27-13-11-24)14-23-21(25)15-28-20-5-3-2-4-18(20)22/h2-9,19H,10-15H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVGMWWFVZSHVGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CNC(=O)COC2=CC=CC=C2F)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}benzamide](/img/structure/B2914434.png)

![(3-Methylidene-8-azabicyclo[3.2.1]octan-8-yl)-(2-methylsulfanylphenyl)methanone](/img/structure/B2914437.png)

![(2E)-[4-(biphenyl-4-yl)-1,3-thiazol-2-yl][2-(4-methylphenyl)hydrazinylidene]ethanenitrile](/img/structure/B2914441.png)
![(E)-2-((2-methoxyethyl)amino)-3-(((2-methoxyethyl)imino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2914442.png)
![2,3-dimethoxy-N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2914444.png)




![ethyl 1-{5-[(1E)-{[(1-methyl-1H-pyrrol-2-yl)formamido]imino}methyl]pyridin-2-yl}piperidine-4-carboxylate](/img/structure/B2914455.png)